Givosiran

Acute hepatic porphyria RNAi therapeutic Attack rate reduction

Givosiran (GIVLAARI) is the first FDA-approved GalNAc-conjugated siRNA for acute hepatic porphyria (AHP). Unlike transient hemin infusions, givosiran degrades ALAS1 mRNA directly, achieving 74% attack reduction and 96% hemin-use reduction over 48 months with once-monthly SC dosing. Its unique ESC chemistry, triantennary GalNAc ligand, and ALAS1-specific antisense sequence are non-interchangeable with lumasiran, inclisiran, vutrisiran, or nedosiran. Procurement eliminates IV infrastructure, nursing, and iron-chelation costs. Pre-prescription CYP1A2/CYP2D6 DDI screening required. For research, validated LC-MS/MS ALA/PBG assays enable protocol-defined biomarker verification.

Molecular Formula C78H139N11O30
Molecular Weight 1711.0 g/mol
Cat. No. B15604130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGivosiran
Molecular FormulaC78H139N11O30
Molecular Weight1711.0 g/mol
Structural Identifiers
InChIInChI=1S/C78H139N11O30/c1-50-42-54(96)43-89(50)65(104)26-12-10-8-6-5-7-9-11-25-64(103)88-78(47-111-39-27-61(100)82-33-19-30-79-58(97)22-13-16-36-114-75-66(85-51(2)93)72(108)69(105)55(44-90)117-75,48-112-40-28-62(101)83-34-20-31-80-59(98)23-14-17-37-115-76-67(86-52(3)94)73(109)70(106)56(45-91)118-76)49-113-41-29-63(102)84-35-21-32-81-60(99)24-15-18-38-116-77-68(87-53(4)95)74(110)71(107)57(46-92)119-77/h50,54-57,66-77,90-92,96,105-110H,5-49H2,1-4H3,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,85,93)(H,86,94)(H,87,95)(H,88,103)
InChIKeyRUPXJRIDSUCQAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Givosiran Procurement Guide: siRNA Targeting ALAS1 for Acute Hepatic Porphyria Prevention


Givosiran (GIVLAARI) is a subcutaneously administered, chemically modified small interfering RNA (siRNA) therapeutic that selectively silences hepatic 5-aminolevulinate synthase 1 (ALAS1) mRNA via RNA interference [1]. Approved by the FDA in 2019 for the treatment of adults with acute hepatic porphyria (AHP), givosiran represents the first GalNAc-conjugated siRNA to receive regulatory approval and the first prophylactic therapy specifically indicated for recurrent AHP attacks [2]. The molecule is a double-stranded siRNA stabilized with 2'-fluoro (2'-F) and 2'-O-methyl (2'-OMe) ribose modifications, conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand that facilitates hepatocyte-selective delivery via the asialoglycoprotein receptor (ASGPR) [3].

Why Givosiran Cannot Be Interchanged with Hemin or Other siRNA Candidates in AHP Procurement


Givosiran is not interchangeable with prophylactic intravenous hemin (Panhematin/Normosang) due to fundamentally different mechanisms of action, dosing schedules, and clinical outcomes [1]. Hemin replenishes the hepatic free heme pool to feedback-inhibit ALAS1 transiently, whereas givosiran degrades ALAS1 mRNA directly, producing sustained target suppression with once-monthly subcutaneous dosing [2]. Within the GalNAc-siRNA class, each molecule possesses unique sequence chemistry, target specificity, and tissue distribution that preclude generic substitution; givosiran's ALAS1-directed antisense strand, specific 2'-F/2'-OMe modification pattern, and triantennary GalNAc architecture are non-identical to those of lumasiran, inclisiran, vutrisiran, or nedosiran [3]. The quantitative evidence below substantiates why givosiran must be selected specifically rather than replaced by a class member or alternative modality.

Givosiran Quantitative Differentiation Evidence: Head-to-Head Porphyria Attack Rate, Hemin Use Reduction, and Pharmacokinetic Distinction


Givosiran vs. Placebo: Annualized Porphyria Attack Rate Reduction in the ENVISION Phase 3 Trial

In the randomized, double-blind, placebo-controlled ENVISION Phase 3 trial (NCT03338816; n=94), givosiran 2.5 mg/kg administered subcutaneously once monthly reduced the mean annualized rate of composite porphyria attacks (requiring hospitalization, urgent healthcare visit, or IV hemin administration at home) by 74% compared with placebo in patients with acute intermittent porphyria (AIP), the most common AHP subtype [1]. The mean annualized attack rate was 3.2 in the givosiran group versus 12.5 in the placebo group (P<0.001). Over the 6-month double-blind treatment period, the mean attack rate was 1.9 (95% CI: 1.3–2.8) for givosiran versus 6.5 (95% CI: 4.5–9.3) for placebo [2].

Acute hepatic porphyria RNAi therapeutic Attack rate reduction

Givosiran vs. Placebo: Reduction in Annualized Days of Hemin Use in ENVISION and 36-Month Final Analysis

In the ENVISION double-blind period, givosiran reduced annualized days of hemin use by 77% compared to placebo [1]. Over 36 months of follow-up, the median annualized days of hemin use remained consistently low in the continuous givosiran group (median 0.0–0.4 days/year) and decreased dramatically in the placebo crossover group, from 16.2 days/year at baseline to 0.4 days/year after switching to givosiran [2]. In the Phase 1/2 48-month open-label extension study, givosiran reduced annualized hemin use by 96% from baseline; from months >33 to 48, no patient used hemin [3].

Hemin use reduction ENVISION trial Long-term efficacy

Givosiran Sustained Biochemical Remission: Urinary ALA and PBG Reduction Over 48 Months

In the 48-month open-label extension study (n=16), givosiran therapy produced substantial and sustained reductions in the neurotoxic heme precursors that mediate AHP pathogenesis. Median urinary ALA was reduced by 95% and median urinary PBG by 98% from baseline after up to 4 years of treatment [1]. Across the broader ENVISION population, givosiran led to sustained ~90% lowering from baseline of both ALA and PBG [2]. By comparison, prophylactic hemin at doses of 3–4 mg/kg administered 1–2 times weekly produces only transient ALA/PBG suppression that rebounds between infusions; the trough-level reduction is typically incomplete and variable [3].

Biomarker reduction ALA PBG Long-term pharmacodynamics

Givosiran Pharmacokinetic Differentiation: Plasma-to-Liver Exposure Profile Enabling Monthly Dosing

Givosiran exhibits a distinct biphasic PK profile characteristic of GalNAc-conjugated siRNAs: rapid plasma elimination (t½ <4 hours) coupled with prolonged liver retention (t½ ~1 week) mediated by ASGPR-mediated hepatocellular uptake [1]. This contrasts with intravenous hemin, which requires frequent invasive administration (daily for 4 days per attack, or 1–2 times weekly for prophylaxis) due to its short plasma half-life and phlebitis risk [2]. Givosiran is metabolized by nucleases—not CYP450 isozymes—and produces one primary active metabolite, AS(N-1)3' givosiran, which is equipotent to the parent drug and represents 45% of givosiran AUC at the approved dose [3]. Givosiran is not a substrate, inhibitor, or inducer of CYP450 isozymes, although its pharmacodynamic effect (heme pool reduction) produces a moderate indirect inhibition of CYP1A2 and CYP2D6 (3.1-fold caffeine AUC increase; 2.4-fold dextromethorphan AUC increase) that must be managed with co-administered substrates [4].

Pharmacokinetics GalNAc-siRNA Liver targeting Monthly dosing

Givosiran Safety Profile: Quantified Adverse Event Rates and Differentiation from Hemin-Related Iron Overload and Tachyphylaxis

Givosiran's safety profile carries distinct monitoring requirements not present with hemin. In the placebo-controlled ENVISION trial, ALT elevations ≥3× ULN occurred in 15% of givosiran-treated patients, primarily between months 3–5 [1]. Increases in serum creatinine and decreases in eGFR affected 15% of patients, with a median creatinine increase of 0.07 mg/dL at month 3 [1]. Injection site reactions occurred in 25% of patients (92% mild) [1]. Blood homocysteine increases were reported in 16% of patients during the OLE [2]. Conversely, chronic prophylactic hemin carries a well-documented risk of iron overload (requiring monitoring of serum ferritin and transferrin saturation) and tachyphylaxis/venous-access complications from repeated IV administration [3]. No iron accumulation occurs with givosiran, eliminating the need for iron chelation or therapeutic phlebotomy [REFS-3; Class-level inference].

Safety profile Adverse events Hemin comparison Iron overload

Givosiran Structural Differentiation: First FDA-Approved GalNAc-siRNA with ESC Chemistry and Equipotent Active Metabolite

Givosiran employs Alnylam's Enhanced Stabilization Chemistry (ESC) platform with a triantennary GalNAc ligand, distinguishing it from earlier Standard Template Chemistry (STC) GalNAc-siRNAs (e.g., revusiran, discontinued due to toxicity) and from non-GalNAc delivery systems such as patisiran's lipid nanoparticle (LNP) formulation [1]. Givosiran contains a specific pattern of 2'-F and 2'-OMe ribose modifications across both strands, plus a partial phosphorothioate backbone, optimized for ALAS1 mRNA target engagement and metabolic stability [2]. A unique feature among currently approved GalNAc-siRNAs is givosiran's equipotent active metabolite, AS(N-1)3' givosiran, formed by loss of a single nucleotide from the 3' end of the antisense strand, which contributes significantly to cumulative pharmacodynamic effect (AUC0-24 represents 45% of parent drug AUC) [3]. This active metabolite profile is distinct from those of lumasiran and inclisiran and represents a structural pharmacology feature relevant to batch release specifications and analytical characterization during procurement [3].

siRNA chemistry GalNAc conjugate Active metabolite Enhanced stabilization chemistry

Givosiran Procurement and Research Application Scenarios Based on Verified Differentiation Evidence


Pharmaceutical Formulary Decision-Making for AHP Prophylaxis: Replacing or Reducing Hemin Utilization

For institutions managing patients with recurrent AHP attacks (≥4/year), givosiran's 74% attack rate reduction and 96% hemin use reduction demonstrated in the ENVISION and 48-month OLE studies [1] support formulary adoption as a first-line prophylactic. The once-monthly SC self-administration eliminates the need for IV infusion infrastructure, nursing resources, and hemin-related iron overload monitoring [2]. Procurement calculations should weigh the per-dose cost of givosiran against the bundled costs of repeated hemin infusions (drug acquisition, IV administration, facility fees, iron chelation monitoring, and lost productivity from frequent healthcare visits).

Biomarker-Driven Treatment Personalization in AHP Management

Givosiran's sustained 95% reduction in urinary ALA and 98% reduction in PBG over 48 months [1] provides a quantitative biochemical benchmark for treatment response monitoring. Clinical laboratories and research programs can use these specific reduction thresholds to evaluate therapeutic compliance and to differentiate givosiran's trough-level biochemical control from the transient suppression achieved with hemin [3]. Procurement for research purposes should include validated LC-MS/MS assays for quantitative urinary ALA and PBG measurement to enable protocol-defined biomarker monitoring.

Drug-Drug Interaction Risk Assessment in Polypharmacy Patients Receiving Givosiran

Givosiran's indirect inhibition of CYP1A2 (3.1-fold caffeine AUC increase) and CYP2D6 (2.4-fold dextromethorphan AUC increase) [1] necessitates pre-prescription medication reconciliation and therapeutic drug monitoring when co-administering narrow-therapeutic-index CYP1A2 or CYP2D6 substrates. This evidence supports procurement of givosiran accompanied by institutional DDI screening protocols, distinguishing it from GalNAc-siRNAs targeting non-heme pathways (lumasiran, inclisiran), which lack this indirect CYP inhibition liability [2]. Contract research organizations conducting givosiran-related clinical pharmacology studies should include validated 5-probe cocktail phenotyping assays to characterize CYP activity longitudinally.

Hepatocyte-Targeted siRNA Platform Comparison for Liver-Directed Gene Silencing Programs

Givosiran's ESC chemistry and triantennary GalNAc conjugation platform [1] serve as a validated benchmark for comparing pharmacokinetic performance (liver t½ ~1 week, plasma t½ <4 hours, ~90% plasma protein binding) across liver-targeted siRNA candidates [2]. The equipotent AS(N-1)3' givosiran active metabolite contributing 45% of parent AUC [3] provides a quantitative reference point for bioavailability and metabolite characterization studies of next-generation GalNAc-siRNAs. Drug discovery programs evaluating novel ALAS1-targeting modalities can benchmark their preclinical efficacy against givosiran's clinical attack-rate reduction data as the only regulatory-approved comparator in the class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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